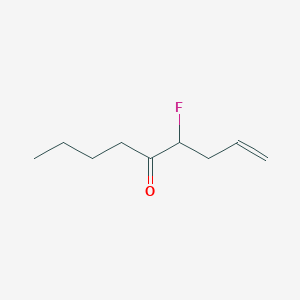
4-Fluoronon-1-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoronon-1-EN-5-one is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. This compound is a ketone that is commonly used in organic synthesis and has shown promising results in various fields of research.
Mechanism Of Action
The mechanism of action of 4-Fluoronon-1-EN-5-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to various physiological and biochemical effects.
Biochemical And Physiological Effects
Studies have shown that 4-Fluoronon-1-EN-5-one has various biochemical and physiological effects on the body. It has been shown to exhibit anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, this compound has been shown to have antitumor and antimicrobial properties, which make it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Fluoronon-1-EN-5-one in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Future Directions
There are several future directions for research on 4-Fluoronon-1-EN-5-one. One potential area of research is the development of new drugs based on this compound. Studies have shown that this compound has promising antitumor and antimicrobial properties, which make it a potential candidate for the development of new drugs. Additionally, research on the use of this compound in organic electronics could lead to the development of new materials with improved electronic properties. Finally, further studies on the mechanism of action of this compound could help to better understand its potential applications in various fields of research.
Synthesis Methods
The synthesis of 4-Fluoronon-1-EN-5-one involves the reaction of 4-fluorobenzaldehyde with 1,5-cyclooctadiene in the presence of a catalytic amount of palladium acetate and triphenylphosphine. This reaction produces the desired product in good yields and high purity.
Scientific Research Applications
4-Fluoronon-1-EN-5-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of various biologically active compounds, such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Additionally, this compound has shown promising results in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors.
properties
CAS RN |
102283-51-2 |
|---|---|
Product Name |
4-Fluoronon-1-EN-5-one |
Molecular Formula |
C9H15FO |
Molecular Weight |
158.21 g/mol |
IUPAC Name |
4-fluoronon-1-en-5-one |
InChI |
InChI=1S/C9H15FO/c1-3-5-7-9(11)8(10)6-4-2/h4,8H,2-3,5-7H2,1H3 |
InChI Key |
JTOZWTVJEWFOPI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C(CC=C)F |
Canonical SMILES |
CCCCC(=O)C(CC=C)F |
synonyms |
1-Nonen-5-one, 4-fluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















